molecular formula C21H18FN7O B2466654 (4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-40-9

(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2466654
CAS No.: 920405-40-9
M. Wt: 403.421
InChI Key: SNDWWARRRFLLNA-UHFFFAOYSA-N
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Description

(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
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Biological Activity

The compound (4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with CAS number 920218-73-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FN7OC_{22}H_{20}FN_{7}O with a molecular weight of approximately 417.4 g/mol. The structure features a piperazine core linked to a triazolopyrimidine moiety and a fluorophenyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease processes.

Antiviral Activity

Recent studies have indicated that compounds similar to this one exhibit potent antiviral properties. For instance, analogues have shown significant inhibition against chikungunya virus (CHIKV) in vitro. The structure–activity relationship suggests that specific modifications to the piperazine and triazole moieties enhance antiviral efficacy. Notably, the presence of the fluorine atom in the phenyl ring appears to contribute positively to antiviral activity by improving binding affinity to viral targets .

Anticancer Potential

The compound has also been evaluated for anticancer properties. A study focusing on pyrimidine derivatives highlighted that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of triazole rings has been associated with enhanced cytotoxic effects against various cancer cell lines .

The proposed mechanisms of action for this compound include:

  • Inhibition of Viral Replication : By interacting with viral enzymes or host cell receptors, the compound may prevent viral entry or replication.
  • Targeting Enzymatic Pathways : The piperazine moiety is known to interact with various enzymes, potentially disrupting metabolic pathways essential for cancer cell survival.
  • Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death without significant toxicity to normal cells .

Case Studies and Research Findings

StudyFocusFindings
Antiviral EfficacyIdentified structural modifications that enhance antiviral activity against CHIKV.
Anticancer ActivityCompounds showed significant cytotoxicity against various cancer cell lines with potential mechanisms involving apoptosis.
Enzyme InhibitionDemonstrated inhibition of key enzymes involved in cancer metabolism, suggesting therapeutic potential in oncology.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the piperazine and triazole rings can significantly affect biological activity:

  • Piperazine Substituents : Variations in substituents can enhance binding affinity and selectivity towards target enzymes.
  • Triazole Ring Modifications : Alterations in the triazole structure can improve stability and bioavailability of the compound.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7O/c22-16-8-6-15(7-9-16)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDWWARRRFLLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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